Bienvenue dans la boutique en ligne BenchChem!

3-Fluoropyruvic acid sodium salt monohydrate

Pyruvate Dehydrogenase Complex Enzyme Inhibition Kinetics Metabolic Flux Analysis

3-Fluoropyruvic acid sodium salt monohydrate is a β-fluorinated structural analog of pyruvate, wherein the C3 methyl group is replaced by a fluorine atom. As a sodium salt monohydrate (C3H4FNaO4, MW 146.05, mp 145°C dec., purity ≥98%), this form offers enhanced aqueous solubility and a defined hydration state suitable for quantitative biochemical experiments.

Molecular Formula C3H4FNaO4
Molecular Weight 146.05 g/mol
CAS No. 238754-68-2
Cat. No. B3040765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyruvic acid sodium salt monohydrate
CAS238754-68-2
Molecular FormulaC3H4FNaO4
Molecular Weight146.05 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)[O-])F.O.[Na+]
InChIInChI=1S/C3H3FO3.Na.H2O/c4-1-2(5)3(6)7;;/h1H2,(H,6,7);;1H2/q;+1;/p-1
InChIKeyHDSZBLZMLDQKRW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoropyruvic Acid Sodium Salt Monohydrate (CAS 238754-68-2): Key Properties and Research Utility


3-Fluoropyruvic acid sodium salt monohydrate is a β-fluorinated structural analog of pyruvate, wherein the C3 methyl group is replaced by a fluorine atom [1]. As a sodium salt monohydrate (C3H4FNaO4, MW 146.05, mp 145°C dec., purity ≥98%), this form offers enhanced aqueous solubility and a defined hydration state suitable for quantitative biochemical experiments . The compound functions as a competitive substrate analog and potent inhibitor of multiple pyruvate-utilizing enzymes, including the pyruvate dehydrogenase (PDH) complex, lactate dehydrogenase (LDH), and dihydrodipicolinate synthase (DHDPS)/1-deoxy-D-xylulose-5-phosphate synthase (DXPS), making it a critical tool in metabolic and enzymology research [1].

Why 3-Fluoropyruvic Acid Sodium Salt Monohydrate Cannot Be Replaced by Generic Pyruvate Analogs


Generic substitution with unmodified pyruvate, 3-bromopyruvate, or other α-keto acid analogs fails because the specific β-fluorine substitution uniquely modulates both the electronic environment and the steric profile of the pyruvate scaffold [1]. The strong electron-withdrawing effect of fluorine at C3 alters the acidity of the adjacent carbonyl and the stability of enzyme-bound intermediates, directly impacting inhibitor binding affinity and mechanism of action [1][2]. Unlike the irreversible alkylating agent 3-bromopyruvate, 3-fluoropyruvate acts as a reversible, competitive inhibitor, enabling precise kinetic studies without permanent enzyme inactivation [2][3]. Furthermore, the sodium salt monohydrate form ensures batch-to-batch consistency in hydration state and solubility that the hygroscopic free acid or anhydrous forms cannot guarantee, which is critical for reproducible quantitative pharmacology and enzymology .

Quantitative Comparative Evidence: 3-Fluoropyruvic Acid Sodium Salt Monohydrate vs Closest Analogs


PDH Complex Inhibition: >100-Fold Higher Affinity than Native Pyruvate (E. coli)

3-Fluoropyruvate exhibits a Ki of 1.4 µM for the E. coli pyruvate dehydrogenase complex, compared to the Km of 300 µM for the natural substrate pyruvate, representing an affinity >100-fold higher [1]. For mammalian enzyme (bovine kidney), the Ki is 3.6 µM vs a pyruvate Km of 60 µM, a ~17-fold enhancement [1]. Inhibition is competitive with respect to pyruvate, confirming the compound occupies the substrate binding site but with substantially greater affinity due to the fluorine substitution [1].

Pyruvate Dehydrogenase Complex Enzyme Inhibition Kinetics Metabolic Flux Analysis

DXPS/DHDPS Inhibition: 3.3 µM Ki, ~39-Fold More Potent than Product Inhibitor DXP

Against Deinococcus radiodurans DXPS, β-fluoropyruvate (F-Pyr) demonstrated a competitive inhibition constant Ki = 3.3 ± 0.4 µM with respect to pyruvate, and non-competitive inhibition with respect to GAP (Ki = 57 ± 3.2 µM) [1]. Comparatively, the cognate product inhibitor DXP showed a competitive Ki of 130 ± 32 µM against pyruvate [1]. The ~39-fold lower Ki of F-Pyr relative to DXP indicates its superior ability to disrupt the non-mevalonate isoprenoid biosynthesis pathway, a validated antibacterial target absent in humans [1].

1-Deoxy-D-xylulose-5-phosphate Synthase Non-mevalonate Pathway Antibacterial Target

Mechanism-Based Differentiation: Reversible Competitive Inhibitor vs Irreversible Inactivator 3-Bromopyruvate

Enzymological databases classify 3-fluoropyruvate as a competitive, reversible inhibitor of dihydrodipicolinate synthase (DHDPS, EC 4.3.3.7), whereas the structurally related 3-bromopyruvate acts as an irreversible inactivator of the same enzyme, with inactivation involving covalent modification of active-site residues [1]. This mechanistic divergence arises from the fundamental difference in leaving-group potential: fluoride is a poor leaving group, precluding the SN2-type alkylation that the bromide of 3-bromopyruvate readily undergoes [1][2]. For pyruvate kinase, (Z)-phosphoenol-3-bromopyruvate caused irreversible inhibition with t₁/₂ = 32 min, while the fluorinated analog did not irreversibly inhibit [2].

DHDPS Inhibition Covalent vs Non-covalent Chemical Probe Selectivity

Physical Form Advantage: Sodium Salt Monohydrate Ensures Defined Hydration and Aqueous Processability

The sodium salt monohydrate form (C3H4FNaO4, MW 146.05) provides a well-defined hydration state (degree of hydration ~1) and aqueous solubility superior to the free acid (3-fluoropyruvic acid) . Sigma-Aldrich certifies this product at ≥98% purity with a melting point of 145°C (dec.) . In contrast, the free acid form is hygroscopic and lacks a defined hydrate stoichiometry, which can introduce variability in solution preparation and reaction stoichiometry . The sodium counterion also eliminates the need for in situ neutralization when using the compound in buffered aqueous enzyme assays, simplifying experimental workflows .

Compound Handling Aqueous Solubility Batch Reproducibility

Enzymatic Synthesis of Fluorinated Sialidase Probes: Unique Substrate Activity Not Shared by Non-Fluorinated or Brominated Analogs

3-Fluoropyruvate serves as a substrate for sialic acid aldolase in the enzymatic synthesis of 3-fluoro-N-acetylneuraminic acid (3FNeu5Ac), a competitive sialidase inhibitor [1]. The enzymatic route from commercially available N-acetyl mannosamine and 3-fluoropyruvic acid yields CMP-3-fluoro sialic acid in approximately 84% yield via a two-step process [1][2]. Unmodified pyruvate cannot introduce the critical C3 fluorine, and 3-bromopyruvate's irreversible reactivity precludes its use in enzymatic synthesis of intact sialoside probes [1]. The resulting 3-fluoro-sialosides are established competitive inhibitors of bacterial and viral sialidases and sialyltransferases [1].

Sialidase Inhibitors Fluorinated Probes Glycobiology

Enantiospecific LDH Reduction Enables Homochiral (R)-3-Fluorolactic Acid Synthesis at >99% ee

Sodium 3-fluoropyruvate undergoes enantiospecific reduction by rabbit muscle L-lactate dehydrogenase (L-LDH) to produce homochiral (R)-3-fluorolactic acid methyl ester with >99% enantiomeric excess and 80% overall yield in a coupled enzymatic system (LDH + HLADH) [1]. The kinetic mechanism follows a compulsory order with NADH binding first, demonstrating that the fluorinated substrate is processed with well-defined stereochemical fidelity [1]. In contrast, 3-bromopyruvate is not reported to serve as a substrate for stereospecific enzymatic reduction, likely due to its propensity for non-specific thiol reactivity and irreversible enzyme inactivation [2].

Biocatalysis Chiral Synthesis Lactate Dehydrogenase

High-Impact Application Scenarios for 3-Fluoropyruvic Acid Sodium Salt Monohydrate


Mechanistic Probe for Pyruvate Dehydrogenase Complex: Dissecting Glucose Carbon Flux

Researchers investigating the partitioning of glycolytic carbon between mitochondrial oxidation (PDH) and cytosolic lactate production (LDH) use 3-fluoropyruvate at sub-micromolar concentrations to selectively inhibit PDH without affecting LDH activity. The Ki of 1.4 µM for E. coli PDH and 3.6 µM for mammalian PDH [1] allows near-complete PDH blockade at concentrations that leave the pyruvate-LDH pathway intact, enabling clean dissection of metabolic flux control in cancer metabolism and diabetes studies [1].

DXPS Inhibitor Tool Compound for Non-Mevalonate Pathway Antibacterial Discovery

With a Ki of 3.3 ± 0.4 µM against Deinococcus radiodurans DXPS [2], 3-fluoropyruvate serves as a validated starting point for structure-based design of antibacterial agents targeting the non-mevalonate isoprenoid biosynthesis pathway. Its competitive inhibition with respect to pyruvate establishes the pharmacophore binding mode, and its ~39-fold potency advantage over the product inhibitor DXP [2] provides a clear benchmark for hit-to-lead optimization in programs targeting Gram-negative pathogens.

Enzymatic Synthesis of 3-Fluoro-Sialic Acid Mechanistic Probes for Sialidase and Sialyltransferase Studies

Glycobiology and virology laboratories employ 3-fluoropyruvate as the fluorine donor in sialic acid aldolase-catalyzed reactions with N-acetyl mannosamine, achieving ~84% conversion to CMP-3-fluoro sialic acid [3]. The resulting 3-fluoro-sialosides are competitive inhibitors of bacterial and viral sialidases, including influenza neuraminidase, and serve as kinetic and crystallographic probes to elucidate sialic acid recognition and catalysis [3].

Chiral (R)-3-Fluorolactic Acid Synthesis via LDH-Catalyzed Reduction for Pharmaceutical Intermediates

Process chemistry and medicinal chemistry groups use sodium 3-fluoropyruvate in a coupled LDH/HLADH enzymatic system to produce enantiopure (R)-3-fluorolactic acid methyl ester (>99% ee, 80% yield) [4]. This chiral fluorinated building block is a key intermediate for fluorinated amino acids (e.g., 3-fluoroalanine via reductive amination [5]) and β-fluorinated pharmaceuticals, where the defined stereochemistry and fluorine electronic effects are essential for target binding and metabolic stability.

Quote Request

Request a Quote for 3-Fluoropyruvic acid sodium salt monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.